molecular formula C10H18N2O3S2 B14237836 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione CAS No. 423171-11-3

1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione

Katalognummer: B14237836
CAS-Nummer: 423171-11-3
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: UOBZBEQEPZRQSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its ring structure

Vorbereitungsmethoden

The synthesis of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are often proprietary and may not be readily available in public literature.

Analyse Chemischer Reaktionen

1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione can be compared with other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Similar compounds include:

    1,4-Dithiane: A sulfur-containing heterocycle with different reactivity and applications.

    1,3,5-Trithiane: Another sulfur-containing heterocycle with distinct properties.

    1,2,4-Triazole: A nitrogen-containing heterocycle with various applications in chemistry and biology.

Eigenschaften

CAS-Nummer

423171-11-3

Molekularformel

C10H18N2O3S2

Molekulargewicht

278.4 g/mol

IUPAC-Name

1-oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione

InChI

InChI=1S/C10H18N2O3S2/c13-9-7-16-5-6-17-8-10(14)12-2-4-15-3-1-11-9/h1-8H2,(H,11,13)(H,12,14)

InChI-Schlüssel

UOBZBEQEPZRQSE-UHFFFAOYSA-N

Kanonische SMILES

C1COCCNC(=O)CSCCSCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.